Heptanoic-d5 Acid: A Technical Guide for Advanced Research Applications
Heptanoic-d5 Acid: A Technical Guide for Advanced Research Applications
This guide provides an in-depth exploration of Heptanoic-d5 acid, a deuterated medium-chain fatty acid, for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the practical applications and theoretical underpinnings of utilizing this stable isotope-labeled compound in sophisticated analytical methodologies. We will delve into its physicochemical properties, its critical role as an internal standard, its application in metabolic research, and detailed protocols for its use.
Introduction to Heptanoic-d5 Acid: The Significance of Stable Isotope Labeling
Heptanoic acid, a seven-carbon saturated fatty acid, plays a role in various biological processes and is a component of some natural oils.[1] The deuterated form, Heptanoic-d5 acid, has five deuterium atoms replacing hydrogen atoms, typically at the terminal methyl and adjacent methylene groups (positions 6 and 7). This isotopic substitution makes it an invaluable tool in analytical chemistry and metabolic research.
The key advantage of Heptanoic-d5 acid lies in its mass difference compared to its endogenous, non-deuterated counterpart. This mass shift allows for its precise and unambiguous detection and quantification by mass spectrometry, even in complex biological matrices. Unlike radioactive isotopes, stable isotopes like deuterium are non-hazardous, making them ideal for a wide range of laboratory and even clinical research applications.[2]
Physicochemical Properties: A Comparative Analysis
Below is a table summarizing the key physicochemical properties of Heptanoic acid, which can be used as a close approximation for Heptanoic-d5 acid.
| Property | Value (for Heptanoic Acid) | Source(s) |
| Chemical Formula | C₇H₁₄O₂ | [1][6] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless oily liquid | [6] |
| Melting Point | -7.5 °C to -10.5 °C | [1][7][8] |
| Boiling Point | 223 °C | [6][7][8] |
| Solubility in Water | 0.24 g/100 mL (15 °C) | [6][7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone | [6] |
| Density | 0.918 g/mL at 25 °C | [7] |
| pKa | ~4.89 | [7] |
Note on Heptanoic-d5 Acid:
-
Chemical Formula: C₇H₉D₅O₂
-
Molecular Weight: Approximately 135.22 g/mol
Core Applications in Research
The unique properties of Heptanoic-d5 acid make it a powerful tool in several research domains.
The Gold Standard: Heptanoic-d5 Acid as an Internal Standard
In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and precise results. The ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement.[2]
Heptanoic-d5 acid serves as an excellent internal standard for the quantification of endogenous heptanoic acid and other short- to medium-chain fatty acids. Its chemical behavior during sample extraction, derivatization, and chromatography is nearly identical to that of the non-deuterated analyte, ensuring that any sample loss or variation in instrument response is accounted for. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate ratiometric quantification.
Logical Framework for Internal Standard Selection
Caption: Simplified metabolic pathway of Heptanoic-d5 acid.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the use of Heptanoic-d5 acid in research.
Sample Preparation for Short-Chain Fatty Acid Analysis
This protocol is a general guideline for the extraction of short-chain fatty acids from biological matrices, such as plasma or cell culture media, using Heptanoic-d5 acid as an internal standard.
Materials:
-
Heptanoic-d5 acid solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN), ice-cold
-
Formic acid
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Thawing: Thaw biological samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add a predetermined amount of Heptanoic-d5 acid internal standard solution. The volume and concentration should be consistent across all samples and calibration standards.
-
Protein Precipitation: Add 400 µL of ice-cold ACN containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a derivatization agent for GC-MS analysis.
-
Analysis: The sample is now ready for injection into the LC-MS or GC-MS system.
LC-MS/MS Method for Heptanoic Acid Quantification
This section outlines a general approach for developing an LC-MS/MS method for the quantification of heptanoic acid using Heptanoic-d5 acid as an internal standard. Method optimization and validation are critical for achieving reliable results.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating short-chain fatty acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a low percentage of mobile phase B and gradually increasing is typically used to separate the fatty acids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both heptanoic acid and Heptanoic-d5 acid.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Heptanoic Acid | 129.1 | 129.1 (for SIM) or fragments | To be optimized |
| Heptanoic-d5 Acid | 134.1 | 134.1 (for SIM) or fragments | To be optimized |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation of hydrophobic molecules like fatty acids.
-
Formic Acid in Mobile Phase: Aids in the ionization of the carboxylic acid group in the positive ion mode, but for negative mode, it helps in maintaining a consistent pH.
-
Gradient Elution: Allows for the separation of a range of fatty acids with different chain lengths and polarities.
-
Negative Ion Mode ESI: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.
-
MRM: Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for each compound, reducing background noise.
LC-MS/MS Workflow for Heptanoic Acid Quantification
Caption: Workflow for LC-MS/MS analysis of Heptanoic acid.
GC-MS Method for Heptanoic Acid Analysis
For GC-MS analysis, fatty acids are typically derivatized to increase their volatility and improve their chromatographic properties. A common derivatization method is esterification to form methyl or other alkyl esters.
Derivatization (Example: Methylation with Methanolic HCl):
-
To the dried extract from the sample preparation step, add 100 µL of 2% methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
Cool the sample to room temperature.
-
Add 200 µL of hexane and 100 µL of water.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.
GC-MS Conditions (Example):
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating fatty acid methyl esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the analytes.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of heptanoic acid methyl ester and its deuterated counterpart.
Data Interpretation and Quality Control
Calibration Curve: A calibration curve should be prepared using known concentrations of heptanoic acid and a constant concentration of Heptanoic-d5 acid. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.
Conclusion: A Versatile Tool for Modern Research
Heptanoic-d5 acid is a powerful and versatile tool for researchers in various scientific disciplines. Its role as an internal standard in mass spectrometry-based quantification is indispensable for achieving accurate and reliable data. Furthermore, its application as a stable isotope tracer in metabolic flux analysis provides deep insights into the complexities of cellular metabolism. The methodologies outlined in this guide provide a solid foundation for the successful implementation of Heptanoic-d5 acid in your research endeavors. As with any analytical method, careful optimization and validation are paramount to ensuring the integrity of your scientific findings.
References
-
Wang, S., & Li, F. (2021). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. The Journal of Physical Chemistry A, 125(49), 10583-10590. [4][5]13. Zhang, X., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. Nutrients, 10(9), 1269. [9][10]14. Zomer, A. W., et al. (2013). Fatty acid oxidation disorders. Journal of inherited metabolic disease, 36(4), 603-616. [11]15. Zuniga, A., & Li, L. (2011). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Analytical and bioanalytical chemistry, 401(8), 2631-2642.
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